4-(Piperidin-4-ylmethyl)benzamide (CAS 333795-12-3) is a heterocyclic building block recognized for its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its specific structure is integral to constructing the final architecture of advanced pharmaceutical ingredients, most notably Niraparib, an orally active PARP-1 and PARP-2 inhibitor used in oncology. The procurement of this compound is primarily driven by its utility in established, multi-step synthetic routes leading to this high-value therapeutic agent.
The utility of 4-(Piperidin-4-ylmethyl)benzamide is dictated by its precise molecular geometry. Substitution with close structural analogs, such as positional isomers (e.g., a piperidin-3-yl derivative) or compounds lacking the methylene linker, would fundamentally alter the final product's three-dimensional shape. This would disrupt the specific interactions required for potent PARP enzyme inhibition, rendering the resulting molecule ineffective for its intended biological target. Therefore, this compound is not a generic fragment but a purpose-built precursor where structural integrity is a critical, non-negotiable parameter for achieving the desired downstream therapeutic effect.
This intermediate is a critical building block for the synthesis of Niraparib, an API with validated, potent inhibitory activity against key DNA repair enzymes. The final compound, Niraparib, demonstrates an IC50 of 3.8 nM against PARP-1 and 2.1 nM against PARP-2. This high potency is a direct result of the specific molecular architecture provided by precursors like 4-(Piperidin-4-ylmethyl)benzamide.
| Evidence Dimension | Enzyme Inhibition IC50 of Downstream Product (Niraparib) |
| Target Compound Data | PARP-1: 3.8 nM; PARP-2: 2.1 nM |
| Comparator Or Baseline | Other PARP inhibitors exhibit different potency profiles (e.g., Veliparib, Rucaparib). |
| Quantified Difference | Demonstrates nanomolar potency essential for therapeutic efficacy. |
| Conditions | In vitro enzyme activity assays. |
Procuring this specific, structurally-defined precursor is a required step to manufacture a final API with this high-value, clinically-relevant biological activity.
The use of this intermediate is associated with synthetic routes designed to improve industrial-scale manufacturing efficiency. Alternative or earlier syntheses of Niraparib and related compounds often rely on carbon-nitrogen cross-coupling reactions that can generate hard-to-remove regioisomeric impurities, or require extensive column chromatography for purification of intermediates. Pathways utilizing this building block can be part of improved processes that circumvent these issues, leading to higher purity and yield without costly chromatographic steps.
| Evidence Dimension | Process Scalability & Purification Method |
| Target Compound Data | Enables synthetic routes that avoid C-N cross-coupling and column chromatography. |
| Comparator Or Baseline | Earlier synthetic routes explicitly requiring column chromatography and/or employing C-N cross-coupling steps with potential for regioisomer impurities. |
| Quantified Difference | Eliminates a costly, time-consuming, and solvent-intensive purification step, improving process economics. |
| Conditions | Large-scale chemical synthesis for API manufacturing. |
Selecting this precursor supports a more streamlined and cost-effective manufacturing process with a lower purification burden, which is critical for industrial scale-up.
For large-scale industrial synthesis, the physical state of intermediates is a critical parameter for handling, stability, and process control. Some known synthetic routes to Niraparib involve intermediates that are liquids or are otherwise unstable, which is not preferred for robust, scalable manufacturing. In contrast, patents for improved processes specifically highlight the advantage of isolating and using stable, solid-state intermediates. This compound is compatible with such process philosophies, which prioritize safety and reproducibility.
| Evidence Dimension | Intermediate Physical State and Stability |
| Target Compound Data | Enables synthetic pathways that utilize stable, solid-state intermediates. |
| Comparator Or Baseline | Alternative routes that proceed through unstable or liquid intermediates, which are less suitable for industrial scale. |
| Quantified Difference | Improves material handling, process stability, and safety compared to routes with non-solid intermediates. |
| Conditions | Large-scale (kilogram) API production environment. |
This precursor fits within a manufacturing strategy that prioritizes stable, solid, and easy-to-handle materials, leading to more reliable and scalable production outcomes.
This compound is the right choice for process development and manufacturing chemists aiming to produce Niraparib via efficient synthetic routes that avoid problematic purification steps and unstable intermediates, thereby improving overall process yield and cost-effectiveness.
For medicinal chemistry programs, this building block serves as a validated starting point for creating libraries of Niraparib analogs. Its structure is known to yield high-potency final compounds, making it an efficient precursor for exploring structure-activity relationships around the PARP-inhibiting core.
As a structurally defined fragment containing a piperidine and a benzamide moiety, this compound is suitable for inclusion in FBDD libraries targeting proteins with affinity for these common pharmacophores, beyond the PARP enzyme family.